molecular formula C13H9FO3 B595325 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid CAS No. 1261914-97-9

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

Cat. No. B595325
M. Wt: 232.21
InChI Key: CDPWKXUXEHMAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is a compound with the molecular weight of 232.21 . It is also known by the IUPAC name 2-fluoro-4’-hydroxy [1,1’-biphenyl]-4-carboxylic acid .


Synthesis Analysis

The synthesis of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid can be achieved from 3-fluoro-4-methoxybenzoic acid via demethylation . Another method involves the addition of phosphorus to 3-fluoro-4-hydroxybenzoic acid in a mixture of the basal phenol .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is 1S/C13H9FO3/c14-12-7-9 (13 (16)17)3-6-11 (12)8-1-4-10 (15)5-2-8/h1-7,15H, (H,16,17) .


Chemical Reactions Analysis

3-Fluoro-4-hydroxybenzoic acid can be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4- n -alkoxy-3-fluorobenzoic acids . It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors .


Physical And Chemical Properties Analysis

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid has a molecular weight of 232.21 . The InChI code for this compound is 1S/C13H9FO3/c14-12-7-9 (13 (16)17)3-6-11 (12)8-1-4-10 (15)5-2-8/h1-7,15H, (H,16,17) .

Scientific Research Applications

    Scientific Field: Phytochemistry

    • Hydroxybenzoic acids are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .
    • They present high commercial value and have applications in the cosmetic, food, pharmaceutical, and health industries .
    • They exhibit antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .

    Scientific Field: Applied Microbiology and Biotechnology

    • 4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
    • Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
    • A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol are produced using 4-HBA as the starting feedstock .

Safety And Hazards

The safety information for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

3-Fluoro-4-hydroxybenzoic acid may be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4- n -alkoxy-3-fluorobenzoic acids . It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . These potential applications suggest future directions for research and development involving this compound.

properties

IUPAC Name

3-fluoro-4-(4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-7-9(13(16)17)3-6-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPWKXUXEHMAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688721
Record name 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

CAS RN

1261914-97-9
Record name 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.